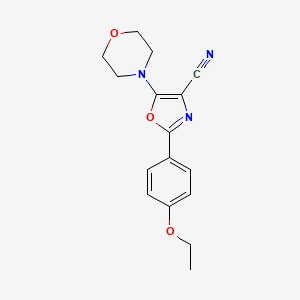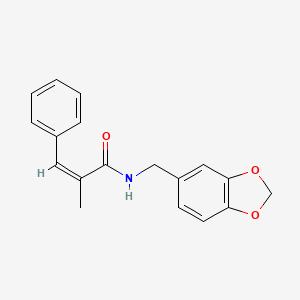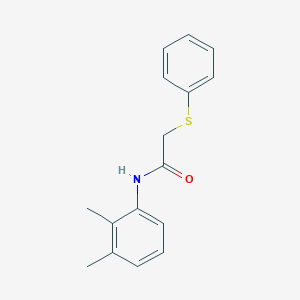![molecular formula C19H17FO3 B5762448 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EFMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. It has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is its broad spectrum of pharmacological activities, which make it a promising candidate for the development of novel therapeutic agents. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is also relatively easy to synthesize and can be obtained in reasonable yields. However, one of the limitations of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is its low aqueous solubility, which can make it difficult to formulate for in vivo studies.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one. One potential direction is the development of novel 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in more detail, including the identification of its molecular targets. Additionally, the potential of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease, should be further explored. Finally, the development of new synthetic methods for 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 3-fluorobenzyl bromide in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then treated with ethyl iodide and potassium carbonate to obtain the final product. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
3-ethyl-7-[(3-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-3-16-12(2)17-8-7-15(10-18(17)23-19(16)21)22-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTQONQCYGQLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)F)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)
![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)
